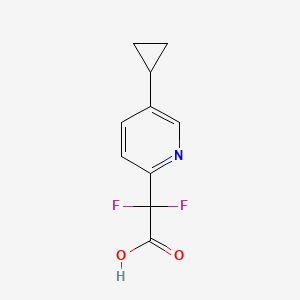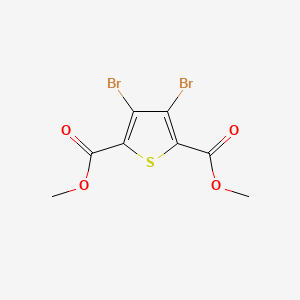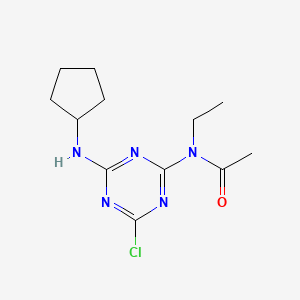![molecular formula C21H20N2O4 B13142138 3-Pyrrolidineaceticacid,5-[[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]methyl]-2-oxo-,methylester,(3S-trans)-](/img/structure/B13142138.png)
3-Pyrrolidineaceticacid,5-[[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]methyl]-2-oxo-,methylester,(3S-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyrrolidineaceticacid,5-[[(4’-cyano[1,1’-biphenyl]-4-yl)oxy]methyl]-2-oxo-,methylester,(3S-trans)- is a complex organic compound characterized by a pyrrolidine ring, a biphenyl moiety, and a cyano group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 3-Pyrrolidineaceticacid,5-[[(4’-cyano[1,1’-biphenyl]-4-yl)oxy]methyl]-2-oxo-,methylester,(3S-trans)- typically involves multi-step organic reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield . Industrial production methods may involve optimization of these reactions for large-scale synthesis, ensuring cost-effectiveness and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the biphenyl moiety. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.
Scientific Research Applications
3-Pyrrolidineaceticacid,5-[[(4’-cyano[1,1’-biphenyl]-4-yl)oxy]methyl]-2-oxo-,methylester,(3S-trans)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and biphenyl moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives and biphenyl-containing molecules. Compared to these compounds, 3-Pyrrolidineaceticacid,5-[[(4’-cyano[1,1’-biphenyl]-4-yl)oxy]methyl]-2-oxo-,methylester,(3S-trans)- is unique due to its specific combination of functional groups and stereochemistry, which contribute to its distinct biological activities and applications .
Properties
Molecular Formula |
C21H20N2O4 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 2-[(3S,5S)-5-[[4-(4-cyanophenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetate |
InChI |
InChI=1S/C21H20N2O4/c1-26-20(24)11-17-10-18(23-21(17)25)13-27-19-8-6-16(7-9-19)15-4-2-14(12-22)3-5-15/h2-9,17-18H,10-11,13H2,1H3,(H,23,25)/t17-,18-/m0/s1 |
InChI Key |
KCAMYTLDUGTUIS-ROUUACIJSA-N |
Isomeric SMILES |
COC(=O)C[C@@H]1C[C@H](NC1=O)COC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Canonical SMILES |
COC(=O)CC1CC(NC1=O)COC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



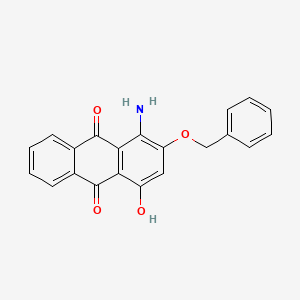
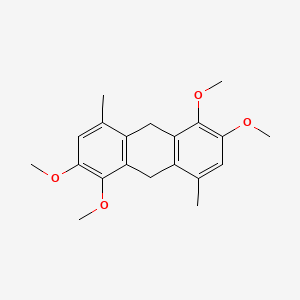
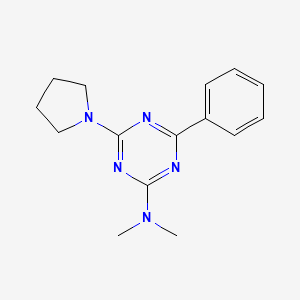

![2'-Acetyl-[2,4'-bithiazole]-4-carboxylic acid](/img/structure/B13142095.png)
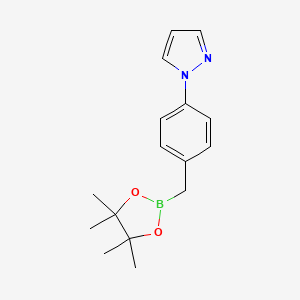
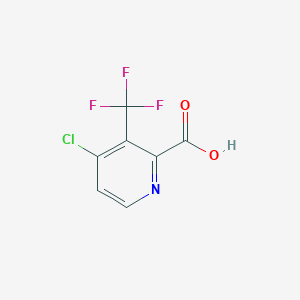
![4-Bromo-11H-benzo[b]fluoren-11-one](/img/structure/B13142116.png)


